KRN633 - 286370-15-8

KRN633

Catalog Number: EVT-287564
CAS Number: 286370-15-8
Molecular Formula: C20H21ClN4O4
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRN633 is a synthetic quinazoline urea derivative classified as a receptor tyrosine kinase (RTK) inhibitor. It is specifically recognized as a potent and selective inhibitor of VEGFR-2, a key regulator of angiogenesis. [] KRN633 is primarily utilized in scientific research to investigate the role of VEGF signaling pathways in various physiological and pathological processes, including tumor angiogenesis, placental development, and retinal vascular development. [, , ]

Source and Classification

KRN-633 was synthesized in the laboratory of Dr. Tohru Nagamitsu at Kitasato University School of Pharmaceutical Sciences. It belongs to the class of quinazoline urea derivatives and functions primarily as an ATP-competitive inhibitor of receptor tyrosine kinases associated with vascular endothelial growth factor signaling pathways .

Synthesis Analysis

Technical Details

  • Starting Materials: Commonly used starting materials include substituted anilines and isocyanates.
  • Key Reactions: The synthesis may involve nucleophilic aromatic substitution or cyclization reactions under controlled conditions to ensure high yields and purity.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity.
Molecular Structure Analysis

The molecular structure of KRN-633 can be characterized by its unique arrangement of atoms that confer its biological activity. The compound features a quinazoline ring system connected to a urea group, which is critical for its interaction with vascular endothelial growth factor receptors.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.37 g/mol
  • Key Functional Groups: The presence of the urea functional group enhances its binding affinity to the target receptors, while the quinazoline structure contributes to its specificity and potency.
Chemical Reactions Analysis

KRN-633 primarily acts through inhibition of receptor tyrosine kinases associated with vascular endothelial growth factor signaling. Its chemical reactivity includes reversible binding to the ATP-binding site of these kinases, leading to downstream effects on cellular proliferation and angiogenesis.

Relevant Parameters

  • IC50 Values: KRN-633 exhibits IC50 values in the low nanomolar range (e.g., 1.16 nmol/L for VEGFR-2), indicating high potency against its targets .
  • Cellular Effects: In vitro studies demonstrate that KRN-633 inhibits cell proliferation mediated by vascular endothelial growth factor, significantly reducing tube formation in human umbilical vein endothelial cells at concentrations around 10 nmol/L .
Mechanism of Action

The mechanism by which KRN-633 exerts its effects involves competitive inhibition at the ATP-binding site of vascular endothelial growth factor receptors. This inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways, which are essential for angiogenesis.

Detailed Mechanism

  1. Binding: KRN-633 binds reversibly to the ATP-binding site on vascular endothelial growth factor receptors.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of tyrosine residues on the receptor, blocking signal transduction pathways that promote endothelial cell proliferation and migration.
  3. Impact on Angiogenesis: By disrupting these signals, KRN-633 effectively reduces new blood vessel formation associated with tumors, leading to decreased tumor growth and metastasis .
Physical and Chemical Properties Analysis

KRN-633 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent:

Applications

KRN-633 has significant potential applications in oncology due to its ability to inhibit angiogenesis:

Scientific Applications

  • Cancer Treatment: Its primary application is in treating solid tumors by inhibiting tumor-associated angiogenesis.
  • Research Tool: KRN-633 serves as a valuable tool for studying vascular endothelial growth factor signaling pathways in various biological contexts.
  • Developmental Biology Studies: Research has also explored its effects on fetal development and placental vascularization during pregnancy .
Mechanistic Basis of VEGFR Inhibition by KRN-633

ATP-Competitive Inhibition of VEGFR Tyrosine Kinase Isoforms

KRN-633 (chemical name: 1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea) is a quinazoline urea derivative that functions as a potent ATP-competitive inhibitor of vascular endothelial growth factor receptors (VEGFRs). It selectively targets the intracellular tyrosine kinase domains of VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), disrupting adenosine triphosphate (ATP) binding and subsequent receptor autophosphorylation. This inhibition halts the activation of downstream pro-angiogenic signaling cascades [2] [4].

Differential IC50 Profiles for VEGFR1/2/3 Inhibition

KRN-633 exhibits distinct inhibitory potency across VEGFR isoforms, as demonstrated by cell-free kinase assays:

Table 1: Selectivity Profile of KRN-633 Against VEGFR Isoforms

Target KinaseIC50 (nM)Relative Selectivity vs. VEGFR2
VEGFR-1 (Flt-1)1701.06-fold weaker
VEGFR-2 (KDR/Flk-1)160Reference
VEGFR-3 (Flt-4)1251.28-fold stronger

Data sources: [3] [4] [7]

The compound shows strongest activity against VEGFR-3 (IC50 = 125 nM), followed by VEGFR-2 (160 nM) and VEGFR-1 (170 nM). This differential inhibition profile suggests potential dual targeting of angiogenesis (via VEGFR-1/2) and lymphangiogenesis (via VEGFR-3) [3] [7].

Selectivity Over Non-RTK Targets (PDGFR-α/β, c-Kit)

Kinase selectivity profiling reveals KRN-633’s specificity for VEGFRs over related receptor tyrosine kinases:

  • PDGFR-α: IC50 = 965 nM (6-fold weaker than VEGFR-2)
  • PDGFR-β: IC50 = 9,850 nM (61.5-fold weaker)
  • c-Kit: IC50 = 4,330 nM (27-fold weaker) [3] [6]

Notably, KRN-633 does not significantly inhibit FGFR-1, EGFR, or c-Met even at concentrations >10,000 nM, confirming its narrow target spectrum centered on VEGFRs [4] [6]. This selectivity minimizes off-target effects on non-endothelial cell types.

Disruption of Downstream Signaling Pathways

Suppression of MAPK/ERK Phosphorylation in Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), KRN-633 (10–100 nM) dose-dependently inhibits VEGF-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key effectors of the mitogen-activated protein kinase (MAPK) pathway. Reported IC50 values are 3.51 nM for ERK1 and 6.08 nM for ERK2 [3] [4]. This blockade impairs endothelial proliferation and migration, as ERK signaling integrates growth factor signals for cell cycle progression. Mechanistically, KRN-633 severs the VEGF-VEGFR2-MEK-ERK axis without affecting FGF-triggered ERK activation, underscoring its pathway specificity [4].

Hypoxia-Inducible Factor (HIF)-1α Transcriptional Regulation

Beyond canonical VEGFR signaling, KRN-633 indirectly modulates the HIF-1α pathway. At pharmacologically relevant concentrations (IC50 = 3.79 µM), it suppresses hypoxia-induced HIF-1α transcriptional activation by inhibiting both Akt and ERK phosphorylation [6]. Since HIF-1α drives VEGF expression in hypoxic tumors, this dual action creates a negative feedback loop that further starves tumors of angiogenic stimuli.

In Vitro Models of Angiogenesis Modulation

VEGF-Dependent vs. FGF-Dependent Endothelial Proliferation

KRN-633 exhibits starkly divergent effects on growth factor-driven endothelial proliferation:

Table 2: Selectivity of KRN-633 in Growth Factor-Driven HUVEC Proliferation

StimulusIC50Maximal Inhibition at 3 µM
VEGF14.9 nM>95%
bFGF>3,000 nM<20%

Data source: [3] [4]

The 200-fold selectivity for VEGF-dependent over bFGF-dependent proliferation highlights KRN-633’s mechanistic precision. This discrimination arises from its inability to inhibit FGFR1 kinase activity even at high micromolar concentrations [3] [4]. Consequently, tumors reliant on FGF-mediated angiogenesis may exhibit intrinsic resistance.

Capillary Tube Formation Assays in HUVECs

In matrigel-based tube formation assays—a key in vitro model of angiogenesis—KRN-633 disrupts endothelial network assembly. At 10 nM, it suppresses VEGF-driven tube formation by ~50%, while 100 nM causes near-complete ablation of tubular structures [3] [9]. Histologically, treated networks exhibit truncated tubules and disconnected endothelial cells, indicating failure of morphogenic integration. This anti-angiogenic phenotype correlates with reduced activation of matrix metalloproteinases (MMPs) and integrin β1, both critical for extracellular matrix remodeling during tubulogenesis [9].

Properties

CAS Number

286370-15-8

Product Name

KRN-633

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26)

InChI Key

VPBYZLCHOKSGRX-UHFFFAOYSA-N

SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

KRN 633
KRN-633
KRN633
N-(2-chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.